

physicochemical properties of 5-Methyl-3-oxohexanenitrile

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Compound of Interest

Compound Name: 5-Methyl-3-oxohexanenitrile

CAS No.: 64373-43-9

Cat. No.: B1274202

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Methyl-3-oxohexanenitrile**

Introduction

5-Methyl-3-oxohexanenitrile, a bifunctional molecule belonging to the class of β -ketonitriles, stands as a significant and versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring a ketone and a nitrile group separated by a methylene bridge, imparts a distinct reactivity profile that is highly valued by researchers in drug development and fine chemical manufacturing. The strategic placement of these electron-withdrawing groups activates the intervening carbon, making it a powerful building block for constructing complex acyclic and heterocyclic scaffolds.^{[1][2]} This guide offers a comprehensive exploration of the core physicochemical properties of **5-Methyl-3-oxohexanenitrile**, presenting field-proven analytical protocols and discussing the chemical principles that govern its utility.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular identity. **5-Methyl-3-oxohexanenitrile** is systematically identified by a unique set of descriptors that

ensure unambiguous communication in scientific literature and regulatory documentation.

The molecule's architecture is defined by a six-carbon chain. A nitrile group ($-C\equiv N$) terminates the chain at position 1, while a ketone group ($C=O$) is located at position 3. A methyl group branches from position 5. The carbon and nitrogen atoms of the nitrile functional group are sp -hybridized, resulting in a linear R-C-N geometry with a bond angle of approximately 180° .^[3] This linearity, combined with the polarity induced by the electronegative nitrogen and oxygen atoms, dictates the compound's intermolecular interactions and macroscopic properties.

Figure 1: 2D Structure of **5-Methyl-3-oxohexanenitrile**.

Core Physicochemical Properties

The physical and chemical characteristics of **5-Methyl-3-oxohexanenitrile** are summarized below. These properties are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.

Property	Value	Source
IUPAC Name	5-methyl-3-oxohexanenitrile	PubChem[4]
CAS Number	64373-43-9	Biosynth[5], PubChem[4]
Molecular Formula	$C_7H_{11}NO$	Biosynth[5], PubChem[4][6]
Molecular Weight	125.17 g/mol	Biosynth[5], PubChem[4]
Canonical SMILES	<chem>CC(C)CC(=O)CC#N</chem>	Biosynth[5], PubChem[4][6]
InChIKey	MWTCJTAGNBZWSO-UHFFFAOYSA-N	PubChem[4][6]
XLogP3 (Computed)	1.1	PubChem[6]
Physical State	Colorless to pale yellow liquid or solid	Inferred from[7]
Solubility	Soluble in organic solvents	Inferred from[7]

The presence of both a polar nitrile and a ketone group makes the molecule moderately polar, suggesting solubility in a range of organic solvents and potentially limited solubility in water.^[3]

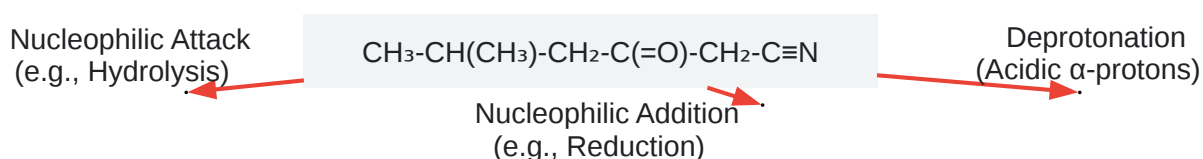
[7] The computed XLogP3 value of 1.1 indicates a degree of lipophilicity, which is a key parameter in drug development for predicting membrane permeability.

Chemical Reactivity and Synthetic Utility

As a β -ketonitrile, the compound's reactivity is not merely the sum of its individual functional groups but is enhanced by their synergistic interaction. This dual activation creates three primary centers for chemical transformation, making it a versatile synthetic precursor.[2]

- **The Electrophilic Nitrile Carbon:** The carbon atom of the nitrile group is susceptible to nucleophilic attack. This allows for transformations such as hydrolysis to β -ketoamides or β -keto-carboxylic acids under acidic or basic conditions.[2][8]
- **The Electrophilic Carbonyl Carbon:** The ketone group undergoes standard carbonyl chemistry, including reduction to a secondary alcohol, nucleophilic addition by organometallic reagents, and formation of imines or enamines.
- **The Acidic α -Methylene Protons:** The methylene group situated between the ketone and nitrile (C2) is particularly acidic. The conjugate base, an enolate, is stabilized by resonance delocalization of the negative charge across both the oxygen of the ketone and the nitrogen of the nitrile. This facilitates a wide range of C-C bond-forming reactions, including alkylations and condensations.

This trifecta of reactivity makes **5-Methyl-3-oxohexanenitrile** an ideal starting material for synthesizing substituted heterocycles like pyridines and pyrimidines, which are common motifs in pharmacologically active compounds.[1]



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Figure 2: Key Reactive Sites of **5-Methyl-3-oxohexanenitrile**.

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of **5-Methyl-3-oxohexanenitrile**. The following protocols represent a self-validating system for its comprehensive analysis.

Protocol 4.1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural determination. It provides detailed information about the chemical environment of each proton (^1H) and carbon (^{13}C) atom in the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Methyl-3-oxohexanenitrile** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[9]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift (δ) calibration at 0.00 ppm.
- **^1H NMR Acquisition:**
 - **Spectrometer:** Utilize a 400 MHz or higher field NMR spectrometer.
 - **Experiment:** Perform a standard single-pulse ^1H experiment.
 - **Expected Signals:**
 - A doublet integrating to 6H (two equivalent $-\text{CH}_3$ groups of the isopropyl moiety).
 - A multiplet (septet) integrating to 1H ($-\text{CH}$ of the isopropyl moiety).
 - A doublet integrating to 2H ($-\text{CH}_2$ adjacent to the isopropyl group).
 - A singlet integrating to 2H (the activated $-\text{CH}_2-$ between the ketone and nitrile).

- A triplet integrating to 2H (-CH₂- adjacent to the nitrile group).
- ¹³C NMR Acquisition:
 - Experiment: Perform a standard proton-decoupled ¹³C experiment.
 - Expected Signals: Distinct signals for each of the seven carbon atoms, with the carbonyl carbon appearing significantly downfield (~200 ppm) and the nitrile carbon appearing in the 115-125 ppm range.

Protocol 4.2: Purity Assessment and Quantification by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A Reverse-Phase (RP-HPLC) method is ideal for this moderately polar analyte.^[9]

Methodology:

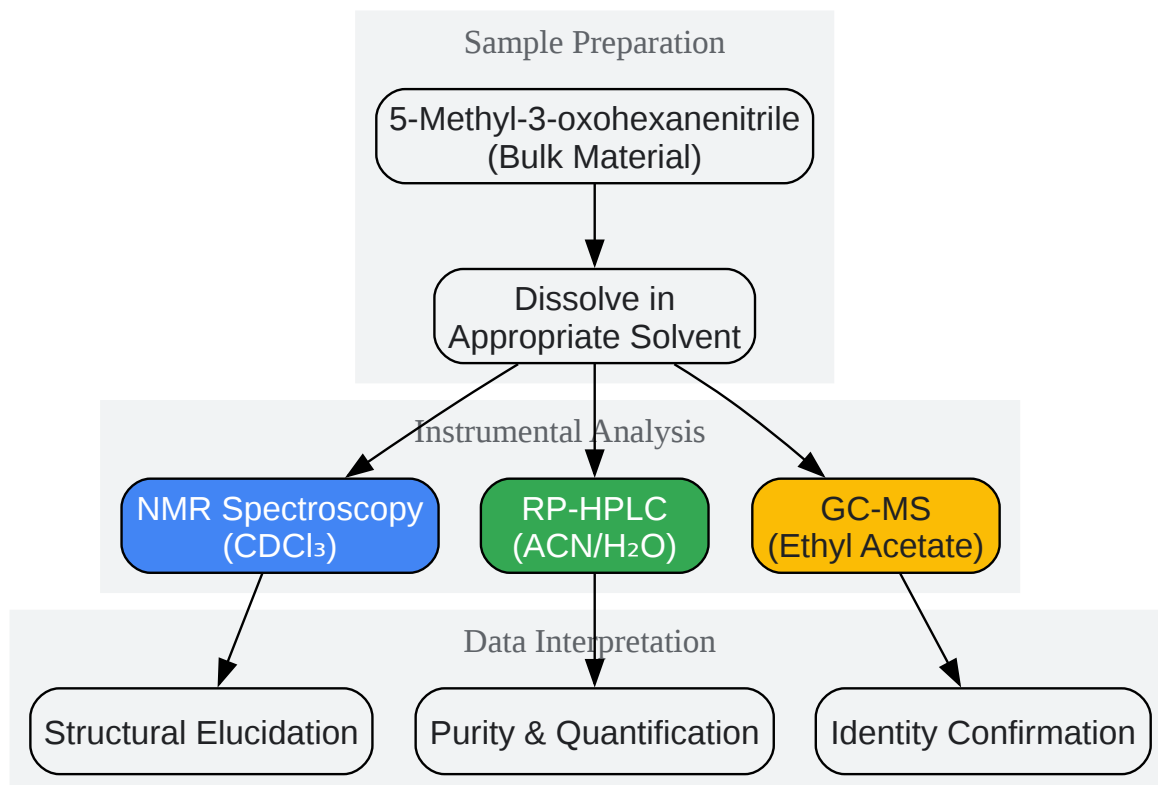
- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector, autosampler, and C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).^[9]
- **Mobile Phase:** Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The acid ensures consistent ionization and improves peak shape.
- **Chromatographic Conditions:**
 - **Flow Rate:** 1.0 mL/min.
 - **Injection Volume:** 10 μL.
 - **Detection:** Set the UV detector to a wavelength of ~275 nm to detect the n → π* transition of the carbonyl group.
- **Analysis:** Prepare a standard solution of known concentration to quantify the sample by comparing peak areas. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 4.3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS provides definitive identification by separating the compound from volatile impurities and generating a unique mass spectrum based on its molecular weight and fragmentation pattern. Spectral data for this compound is publicly available, allowing for library matching.^[4]

Methodology:

- Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.
- MS Conditions:
 - Ionization: Use standard electron ionization (EI) at 70 eV.
 - Analysis: Compare the resulting mass spectrum with a reference library spectrum to confirm the identity. The molecular ion peak (M^+) should be observable at $m/z = 125$.



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Figure 3: Comprehensive Analytical Workflow.

Safety and Handling

5-Methyl-3-oxohexanenitrile is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification:[4]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning

Hazard Code	Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Handling Recommendations:

- **Engineering Controls:** Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water. If eye contact occurs, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

5-Methyl-3-oxohexanenitrile is a valuable chemical intermediate defined by the synergistic reactivity of its ketone and nitrile functionalities. Its well-characterized physicochemical properties, combined with established analytical protocols for identity and purity verification, enable its confident use in complex synthetic campaigns. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

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